molecular formula C27H21N3O B11116531 N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11116531
M. Wt: 403.5 g/mol
InChI Key: XMIVBKFWYXCZJV-STBIYBPSSA-N
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Description

N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes both anthracene and naphthalene moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-[(naphthalen-1-YL)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its aromatic structure allows it to intercalate into DNA, potentially disrupting biological processes and exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the combination of anthracene and naphthalene moieties in its structure. This dual aromatic system imparts distinct photophysical and chemical properties, making it a versatile compound for various research applications.

Properties

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C27H21N3O/c31-27(18-28-26-15-7-11-19-8-1-6-14-24(19)26)30-29-17-25-22-12-4-2-9-20(22)16-21-10-3-5-13-23(21)25/h1-17,28H,18H2,(H,30,31)/b29-17+

InChI Key

XMIVBKFWYXCZJV-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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